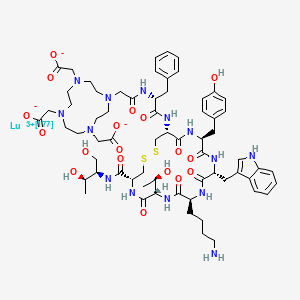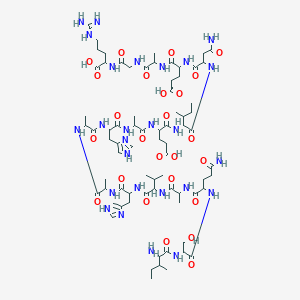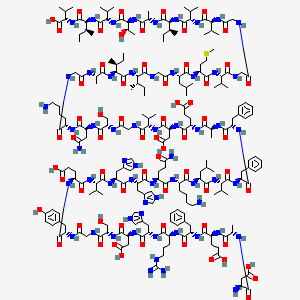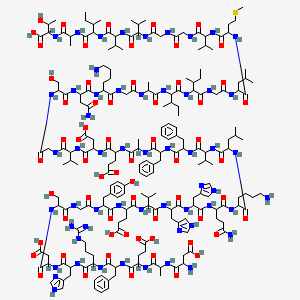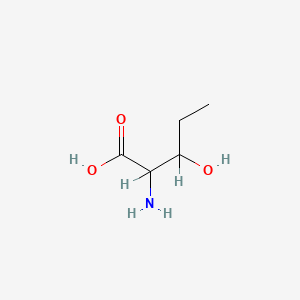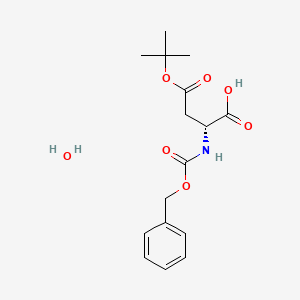
Z-D-Asp(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Asp(OtBu)-OH: is a synthetic derivative of aspartic acid, a naturally occurring amino acid. The compound is characterized by the presence of a tert-butyl ester group (OtBu) and a benzyloxycarbonyl (Z) protecting group. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol (OtBu) under acidic conditions. The reaction conditions often involve the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Z-D-Asp(OtBu)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester group (OtBu) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Z protecting group can be removed using hydrogenation or acidic conditions to yield the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods for removing the Z group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Aspartic acid and tert-butyl alcohol.
Deprotection: Aspartic acid.
Substitution: Various substituted derivatives of aspartic acid.
Scientific Research Applications
Z-D-Asp(OtBu)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the selective formation of peptide bonds.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is employed in the production of biodegradable polymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of Z-D-Asp(OtBu)-OH is primarily related to its role as a protected amino acid derivative. The protecting groups (Z and OtBu) prevent unwanted side reactions during chemical synthesis, allowing for the selective formation of peptide bonds. In biological systems, the compound can be deprotected to yield aspartic acid, which participates in various metabolic pathways and enzymatic reactions.
Comparison with Similar Compounds
Z-D-Asp(OtBu)-OH can be compared with other protected amino acid derivatives, such as:
Z-D-Glu(OtBu)-OH: Similar to this compound but derived from glutamic acid.
Boc-D-Asp(OtBu)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of the Z group for amino protection.
Fmoc-D-Asp(OtBu)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
The uniqueness of this compound lies in its specific combination of protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLRFBLVZUVIE-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71449-08-6 |
Source


|
| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
